molecular formula C9H17Cl B13183317 (1-Chloropropan-2-yl)cyclohexane

(1-Chloropropan-2-yl)cyclohexane

Cat. No.: B13183317
M. Wt: 160.68 g/mol
InChI Key: IHJVOEMDTMQZMA-UHFFFAOYSA-N
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Description

(1-Chloropropan-2-yl)cyclohexane is an organic compound with the molecular formula C9H17Cl It is a chlorinated derivative of cyclohexane, where a propyl group substituted at the second position is further chlorinated at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloropropan-2-yl)cyclohexane typically involves the chlorination of propylcyclohexane. One common method is the free radical chlorination, where propylcyclohexane is treated with chlorine gas under ultraviolet light or heat to facilitate the formation of the chlorinated product. The reaction can be represented as follows:

[ \text{C}9\text{H}{18} + \text{Cl}_2 \rightarrow \text{C}9\text{H}{17}\text{Cl} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where the reaction conditions such as temperature, pressure, and chlorine concentration are tightly controlled to maximize yield and purity. The use of catalysts and inhibitors may also be employed to control the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-Chloropropan-2-yl)cyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution (S_N2 and S_N1): The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions (E2 and E1): Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

(1-Chloropropan-2-yl)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chloropropan-2-yl)cyclohexane depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile through either an S_N2 or S_N1 mechanism. In biological systems, the compound may interact with cellular components, potentially affecting enzyme activity or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl Chloride: Similar structure but lacks the propyl group.

    (1-Bromopropan-2-yl)cyclohexane: Bromine atom instead of chlorine.

    Propylcyclohexane: Lacks the halogen substitution.

Uniqueness

This detailed article provides a comprehensive overview of (1-Chloropropan-2-yl)cyclohexane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-chloropropan-2-ylcyclohexane

InChI

InChI=1S/C9H17Cl/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3

InChI Key

IHJVOEMDTMQZMA-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1CCCCC1

Origin of Product

United States

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